molecular formula C15H13F2NO B7464523 N-(2,6-dimethylphenyl)-2,5-difluorobenzamide

N-(2,6-dimethylphenyl)-2,5-difluorobenzamide

Cat. No. B7464523
M. Wt: 261.27 g/mol
InChI Key: OQYFZJYOGSEWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2,5-difluorobenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DFB is a small molecule that has a unique structure and exhibits potent biological activity, making it an attractive candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of DFB is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in various biological processes. Specifically, DFB has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting these kinases, DFB can disrupt various cellular processes, leading to its biological effects.
Biochemical and Physiological Effects:
DFB has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activity. In vitro studies have demonstrated that DFB can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, DFB has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response to infection and injury.

Advantages and Limitations for Lab Experiments

DFB has several advantages as a research tool, including its potent biological activity and its ability to inhibit specific enzymes and proteins. However, there are also several limitations to using DFB in lab experiments. First, the synthesis of DFB is complex and requires specialized knowledge and equipment, making it challenging for researchers to obtain the compound in large quantities. Additionally, DFB has been shown to exhibit some toxicity in certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DFB, including its potential applications in drug development and its use as a tool to study various biological processes. In drug development, DFB could be further investigated as a potential candidate for the treatment of various diseases, including cancer and inflammation. Additionally, DFB could be used to study the mechanism of action of certain enzymes and proteins, which could lead to the development of new drugs and therapies. Finally, DFB could be used in combination with other drugs or therapies to enhance their effectiveness and reduce their toxicity.

Synthesis Methods

The synthesis of DFB involves several steps, starting with the reaction of 2,6-dimethylphenylamine with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain pure DFB. The synthesis of DFB is a complex process that requires specialized knowledge and equipment, making it challenging for researchers to obtain the compound in large quantities.

Scientific Research Applications

DFB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DFB has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In biochemistry, DFB has been used as a tool to study the mechanism of action of certain enzymes and proteins. In pharmacology, DFB has been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-9-4-3-5-10(2)14(9)18-15(19)12-8-11(16)6-7-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYFZJYOGSEWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2,5-difluorobenzamide

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